Thymidine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

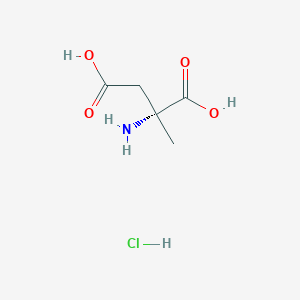

Thymidine-d3 is a deuterated form of thymidine, a pyrimidine deoxynucleoside. Thymidine is a crucial component of deoxyribonucleic acid (DNA), pairing with deoxyadenosine in double-stranded DNA. The deuterium atoms in this compound replace the hydrogen atoms at specific positions, making it a valuable tool in various scientific research applications, particularly in the study of DNA synthesis and metabolism.

Applications De Recherche Scientifique

Thymidine-d3 is widely used in scientific research due to its unique properties. Some key applications include:

Chemistry: this compound is used as a tracer in studies involving DNA synthesis and repair mechanisms. Its deuterium atoms provide a distinct signature that can be detected using mass spectrometry.

Biology: In cell biology, this compound is employed to synchronize cells in the S phase of the cell cycle, facilitating studies on DNA replication and cell division.

Medicine: this compound is used in pharmacokinetic studies to track the metabolism and distribution of thymidine analogs in the body. It also plays a role in cancer research, where it helps in understanding the effects of thymidine analogs on tumor cells.

Industry: this compound is used in the production of labeled nucleotides for various diagnostic and therapeutic applications.

Mécanisme D'action

Target of Action

Thymidine-d3, also known as deoxythymidine, is a pyrimidine deoxynucleoside . It primarily targets several enzymes including Thymidylate kinase, Uridine phosphorylase, Thymidine kinase, Thymidine kinase 2, mitochondrial, Nucleoside-specific channel-forming protein tsx, and Glucose-1-phosphate thymidylyltransferase . These enzymes play crucial roles in DNA synthesis and cell proliferation .

Mode of Action

This compound is the DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . In cell biology, it is used to synchronize the cells in S phase . This compound is incorporated into dividing cells, and the level of this incorporation is proportional to the amount of cell proliferation .

Biochemical Pathways

This compound is involved in the de novo purine and pyrimidine biosynthesis pathways . It is also involved in the salvage pathway where deoxythymidine monophosphate (dTMP) is produced by thymidine phosphorylation catalyzed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalyzed by thymidylate synthase (TS) .

Pharmacokinetics

It is known that this compound is non-toxic and as part of one of the four nucleosides in dna, it is a naturally occurring compound that exists in all living organisms and dna viruses .

Result of Action

The result of this compound action is the synchronization of cells in the S phase of the cell cycle . This synchronization is crucial for maintaining the proper timing and sequence of events in the cell cycle, ensuring accurate DNA replication and cell division .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the availability of this compound can affect mutation rates. Both an excess and a deficiency of this compound during growth can increase mutation . Furthermore, the action of this compound can be influenced by the presence of other nucleotides and the overall metabolic state of the cell .

Analyse Biochimique

Biochemical Properties

Thymidine-d3 is involved in the synthesis of thymidine nucleotides, which are essential building blocks of DNA . In the salvage pathway, this compound is produced by thymidine phosphorylation catalysed by thymidine kinases (TK1 and TK2), and in the de novo pathway by deoxyuridylate (dUMP) methylation catalysed by thymidylate synthase (TS) .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism. The incorporation of this compound into new strands of chromosomal DNA during mitotic cell division is a common assay .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-d3 typically involves the incorporation of deuterium atoms into the thymidine molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under mild conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and consistent deuteration. The final product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.

Analyse Des Réactions Chimiques

Types of Reactions: Thymidine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Oxidation: this compound can be oxidized to form thymine, a pyrimidine base.

Reduction: Reduction reactions can convert thymine back to this compound.

Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic reagents like sodium azide (NaN3) and halogenated compounds are employed in substitution reactions.

Major Products:

Oxidation: Thymine

Reduction: this compound

Substitution: Various substituted thymidine derivatives

Comparaison Avec Des Composés Similaires

Thymidine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. Similar compounds include:

Thymidine: The non-deuterated form of this compound, commonly used in DNA synthesis studies.

5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used to label newly synthesized DNA.

5-Ethynyl-2’-deoxyuridine (EdU): Another thymidine analog that allows for the detection of DNA synthesis using click chemistry.

Uniqueness: The primary uniqueness of this compound lies in its deuterium labeling, which provides a stable isotopic signature for precise tracking and analysis in various experimental setups.

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-BXKFBODDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

![sodium;4-[(Z)-N'-(4-iodoanilino)-N-(4-nitrophenyl)iminocarbamimidoyl]-3-sulfobenzenesulfonate](/img/structure/B1140052.png)

![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)